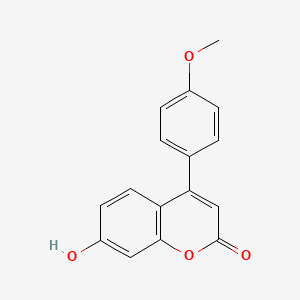

7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one

描述

Classification and Structural Context within Benzopyran Chemistry

7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one is classified as a substituted 4-arylcoumarin. This classification places it within the broader group of benzopyranones, which are bicyclic heterocyclic compounds. The core structure consists of a benzene (B151609) ring fused to a pyran-2-one ring.

The chromen-2-one, or coumarin (B35378), scaffold is a 2H-1-benzopyran-2-one structure that is widespread in nature, found in many plants, fungi, and bacteria. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. The unique chemical and physicochemical properties of the coumarin ring system, including its planarity, aromaticity, and the presence of a lactone group, allow for various interactions with proteins, such as hydrophobic, π–π stacking, and hydrogen bonding interactions. This versatility is the basis for the numerous pharmacological activities exhibited by coumarin derivatives, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. nih.govfrontiersin.org

The substitution of an aryl group at the 4-position of the coumarin scaffold gives rise to a class of compounds known as 4-arylcoumarins or neoflavones. This structural modification is of critical importance as it significantly influences the compound's biological profile. The 4-aryl moiety can enhance lipophilicity, which may improve cell membrane permeability. nih.gov Furthermore, the nature and substitution pattern of this aryl ring can modulate the compound's interaction with specific biological targets, thereby affecting its activity and selectivity. nih.gov Research has shown that substitutions on the 4-phenyl ring are essential for achieving potent inhibition of specific enzymes, such as tubulin, which is a target in cancer therapy. The 4-aryl group provides a vector for chemical modification, allowing for the fine-tuning of pharmacological properties. nih.gov

The presence of a hydroxyl group at the 7-position of the coumarin ring is a common feature among many naturally occurring and synthetic coumarins. This phenolic hydroxyl group is a key contributor to the biological activity of these molecules, particularly their antioxidant and antitumor properties. areeo.ac.ir The hydroxyl group can act as a hydrogen donor, which is crucial for scavenging free radicals. areeo.ac.ir Its ability to participate in hydrogen bonding also allows for critical interactions within the active sites of enzymes and receptors. Studies have demonstrated that the 7-hydroxyl moiety is important for the antiproliferative activity of coumarin derivatives against various cancer cell lines. areeo.ac.irnih.gov

Overview of Academic Research Trajectories for 4-Aryl-7-hydroxychromen-2-ones

Academic research on 4-aryl-7-hydroxychromen-2-ones has followed a trajectory from isolation and synthesis to extensive biological evaluation and mechanistic studies. Initial efforts focused on developing efficient synthetic methods, such as the Pechmann condensation, to produce the core scaffold. nih.govnih.gov

The focus then shifted towards structural diversification to explore structure-activity relationships (SAR). A significant research avenue involves modifying the 4-aryl and 7-hydroxy groups to enhance potency and selectivity for various therapeutic targets. For instance, researchers have synthesized series of these compounds with different substituents on the 4-aryl ring to optimize anticancer activity. Another prominent trajectory involves linking the 4-aryl-7-hydroxycoumarin scaffold to other pharmacologically active moieties, such as triazoles, to create hybrid molecules with enhanced cytotoxic potential against human cancer cells. nih.gov This approach aims to develop multi-target agents or to improve the drug-like properties of the parent compound.

Contemporary Relevance in Chemical Biology and Medicinal Chemistry

In contemporary research, this compound and its analogs are highly relevant as lead compounds in drug discovery. Their potential as anticancer agents is a major area of investigation, with studies demonstrating their ability to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov The scaffold is being explored for its ability to inhibit key targets in cancer progression, such as protein kinases and tubulin polymerization.

Beyond oncology, these compounds are being investigated for a range of other therapeutic applications, including their potential as anti-inflammatory, antioxidant, and antimicrobial agents. researchgate.netnih.gov The inherent fluorescence of some coumarin derivatives also makes them valuable tools in chemical biology, where they can be used as probes to study biological processes and enzyme activity. The continued exploration of 4-aryl-7-hydroxycoumarins highlights their enduring importance as a versatile scaffold for the development of new therapeutic agents and research tools.

Research Data on 4-Aryl-7-Hydroxycoumarin Derivatives

Cytotoxic Activity of 7-Hydroxy-4-phenylchromen-2-one-Triazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a series of synthesized 7-hydroxy-4-phenylchromen-2-one derivatives against various human cancer cell lines, demonstrating the impact of structural modifications on cytotoxic potency. nih.gov

| Compound | AGS (Stomach) | MGC-803 (Stomach) | HCT-116 (Colon) | A-549 (Lung) | HepG2 (Liver) | HeLa (Cervical) |

| Parent Compound (1a) | > 50 µM | > 50 µM | > 50 µM | > 50 µM | > 50 µM | > 50 µM |

| Derivative 4a | 10.15 ± 0.31 µM | 15.34 ± 0.52 µM | 18.39 ± 0.65 µM | 12.31 ± 0.39 µM | 16.32 ± 0.48 µM | 19.83 ± 0.71 µM |

| Derivative 4d | 2.63 ± 0.17 µM | 4.12 ± 0.21 µM | 5.38 ± 0.28 µM | 3.89 ± 0.19 µM | 4.76 ± 0.24 µM | 6.17 ± 0.33 µM |

| 5-Fluorouracil (B62378) (Control) | 4.86 ± 0.25 µM | 6.23 ± 0.31 µM | 7.15 ± 0.38 µM | 5.11 ± 0.27 µM | 6.88 ± 0.35 µM | 8.04 ± 0.42 µM |

Inhibition Profile of 7,8-dihydroxy-4-arylcoumarins

This table shows the inhibitory activities of selected 7,8-dihydroxy-4-arylcoumarins against cancer cell lines and tubulin polymerization, highlighting the importance of the substitution pattern on the 4-aryl ring for biological activity.

| Compound | MDA-MB-468 (Breast Cancer) IC₅₀ | A431 (Skin Cancer) IC₅₀ | Tubulin Polymerization IC₅₀ |

| 6a (4'-OCH₃, 3'-OH) | 0.64 µM | 2.56 µM | 1.8 µM |

| 6b (4'-OCH₃) | 0.69 µM | 1.78 µM | > 50 µM |

| 6c (3'-OCH₃) | 1.33 µM | 2.29 µM | > 50 µM |

| Combretastatin A-4 (Control) | 0.002 µM | 0.003 µM | 1.1 µM |

属性

IUPAC Name |

7-hydroxy-4-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-16(18)20-15-8-11(17)4-7-13(14)15/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNGLVQFFBSENM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques in Chemical Research of 7 Hydroxy 4 4 Methoxyphenyl Chromen 2 One

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the primary toolset for determining the structure of a newly synthesized compound. By probing how the molecule interacts with different frequencies of the electromagnetic spectrum, researchers can deduce its connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy identifies the number and electronic environment of hydrogen atoms (protons) in a molecule. For 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one, the spectrum would reveal distinct signals for each unique proton. Key expected signals include:

A singlet for the phenolic hydroxyl (-OH) proton, typically in the downfield region.

Signals for the aromatic protons on the coumarin (B35378) ring system. The protons at positions 5, 6, and 8 would show characteristic splitting patterns (doublets and doublet of doublets) based on their coupling with adjacent protons.

A singlet for the vinylic proton at position 3.

Two distinct doublets for the protons on the 4-methoxyphenyl (B3050149) ring, characteristic of a para-substituted benzene (B151609) ring.

A sharp singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would be expected to show 16 distinct signals, corresponding to the 16 carbon atoms in the molecule. Notable signals would include the carbonyl carbon of the lactone at a significantly downfield chemical shift (typically >160 ppm), carbons bearing the hydroxyl and methoxy groups, and the various aromatic and vinylic carbons.

Illustrative ¹H NMR Data Table (Note: As specific experimental data for the target compound is not available in the cited sources, this table represents expected chemical shifts (δ) and multiplicities based on analysis of its structure and data from closely related compounds.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.2 | Singlet (s) |

| H-5 | ~7.5 | Doublet (d) |

| H-6 | ~6.8 | Doublet of doublets (dd) |

| H-8 | ~6.7 | Doublet (d) |

| H-2', H-6' | ~7.4 | Doublet (d) |

| H-3', H-5' | ~7.0 | Doublet (d) |

| 7-OH | ~10.5 | Singlet (s) |

| 4'-OCH₃ | ~3.8 | Singlet (s) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected absorption bands include:

A broad band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

A strong, sharp absorption band around 1750-1700 cm⁻¹, corresponding to the C=O stretching vibration of the α,β-unsaturated lactone ring.

Several bands in the 1620-1450 cm⁻¹ region, indicative of C=C stretching vibrations within the aromatic rings.

Bands in the 1300-1000 cm⁻¹ range, corresponding to C-O stretching vibrations for the lactone ether and the aryl ether of the methoxy group.

Illustrative IR Data Table (Note: This table represents typical absorption ranges for the functional groups present in the molecule.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic Hydroxyl | O-H stretch | 3500 - 3200 (broad) |

| Lactone Carbonyl | C=O stretch | 1750 - 1700 (strong) |

| Aromatic Ring | C=C stretch | 1620 - 1450 |

| Aryl Ether | C-O stretch | 1270 - 1230 |

| Lactone Ether | C-O stretch | 1150 - 1050 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (molecular formula C₁₆H₁₂O₄), the mass spectrum would show a molecular ion peak (M⁺) or a protonated/deprotonated molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to its molecular weight (~268 g/mol ).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula of the molecule. The calculated exact mass for C₁₆H₁₂O₄ is 268.0736. An experimental HRMS result matching this value would confirm the molecular formula. The fragmentation pattern can also offer structural clues, often involving the loss of small, stable molecules like carbon monoxide (CO).

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and conjugated systems. The extensive π-conjugated system of the coumarin core, extended by the 4-phenyl substituent, in this compound is expected to result in strong UV absorption. Typically, 7-hydroxycoumarins exhibit absorption maxima (λₘₐₓ) in the range of 320-370 nm. aatbio.comresearchgate.net The exact position of the absorption maximum is sensitive to the solvent used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of every atom, as well as bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm the planarity of the coumarin ring system and determine the torsional angle between the coumarin core and the 4-methoxyphenyl ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, likely showcasing intermolecular hydrogen bonding involving the 7-hydroxy group and the lactone carbonyl oxygen, forming chains or networks that stabilize the crystal structure. While crystal structures for closely related compounds like 7-hydroxy-4-phenyl-2H-chromen-2-one have been reported, a specific structure for the 4-methoxy derivative was not found in the searched databases.

Chromatographic Methods for Purification and Purity Assessment (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for both the purification of the final product and the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a rapid and simple qualitative technique used to monitor the progress of a reaction and assess the purity of the product. A small spot of the compound is applied to a plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then placed in a chamber with a liquid mobile phase (eluent), which moves up the plate by capillary action. Different compounds travel at different rates depending on their polarity and interaction with the stationary phase. The purity of this compound can be inferred by the presence of a single spot on the TLC plate.

Column Chromatography is a preparative technique used to purify compounds on a larger scale. It operates on the same principles as TLC, but the stationary phase (e.g., silica gel) is packed into a vertical glass column. The crude product is loaded at the top, and the mobile phase is passed through the column. For a moderately polar compound like this compound, a common mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. By gradually increasing the polarity of the eluent, the target compound can be separated from less polar impurities and more polar by-products, which are collected in separate fractions to yield the pure substance.

Biological Activities and Mechanistic Investigations of 7 Hydroxy 4 4 Methoxyphenyl Chromen 2 One and Its Analogs in Vitro Studies

Anticancer Mechanisms and Cellular Targets (In Vitro)

The anticancer activity of coumarin (B35378) derivatives is often attributed to their ability to interfere with fundamental cellular processes that are essential for tumor growth and survival. Laboratory studies using cultured cancer cells have been instrumental in elucidating these mechanisms, demonstrating that these compounds can trigger cell death and prevent cancer cells from multiplying.

Apoptosis is a natural and highly regulated process of cell self-destruction that is often dysregulated in cancer, leading to uncontrolled cell growth. A key strategy in cancer therapy is to reactivate this process in malignant cells. Several analogs of 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one have been shown to effectively induce apoptosis in various human cancer cell lines. nih.govajol.infonih.gov

The execution of apoptosis is largely carried out by a family of proteases called caspases. The apoptotic signaling cascade often involves an initiator caspase, such as caspase-9, which is activated by intracellular stress signals, and an executioner caspase, like caspase-3, which carries out the dismantling of the cell. nih.govnih.gov

In vitro studies have demonstrated that coumarin compounds can trigger this caspase-dependent pathway. For instance, the parent compound 7-hydroxycoumarin was found to activate caspase-3, caspase-7, and caspase-8 in cisplatin-resistant ovarian cancer cells. ajol.info Similarly, a related derivative, bis(4-hydroxy-2H-chromen-2-one), led to an increase in the gene expression of caspase-3 in MCF-7 breast cancer cells, indicating the initiation of the final execution phase of apoptosis. nih.gov The activation of caspase-9 is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis, which is often triggered by cellular damage. nih.govnih.gov Research on coumarin derivatives suggests they can facilitate cancer cell death by targeting key apoptotic pathways involving caspases. areeo.ac.ir

Table 1: In Vitro Effects of Coumarin Analogs on Caspase Activation

| Compound Studied | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 7-Hydroxycoumarin | Cisplatin-Resistant Ovarian Cancer | Activation of Caspase-3, -7, -8 | ajol.info |

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio between these opposing factions determines the cell's fate. nih.gov An increase in the Bax/Bcl-2 ratio is a critical event that promotes the release of mitochondrial factors that activate the caspase cascade. nih.gov

Research on a coumarin derivative, bis(4-hydroxy-2H-chromen-2-one), in MCF-7 breast cancer cells revealed its ability to modulate this crucial balance. nih.gov The study showed that the compound induced mortality in these cells by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a key mechanism by which these compounds lower the threshold for apoptosis, making cancer cells more susceptible to programmed cell death.

Table 2: Modulation of Bcl-2 Family Proteins by a Coumarin Analog

| Compound Studied | Cancer Cell Line | Pro-Apoptotic Effect | Anti-Apoptotic Effect | Reference |

|---|

A pivotal event in the intrinsic apoptotic pathway is the permeabilization of the mitochondrial outer membrane. This process, often triggered by cellular stress and the activation of pro-apoptotic Bcl-2 family proteins, leads to the disruption of the mitochondrial membrane potential (MMP). imrpress.com The loss of MMP results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, which is a point of no return for the cell, leading to the activation of caspase-9 and the subsequent apoptotic cascade. nih.gov While many natural and synthetic compounds exert their anticancer effects by inducing MMP disruption, specific studies detailing this mechanism for this compound were not prominent in the reviewed literature.

Beyond inducing cell death, an effective anticancer strategy is to halt the uncontrolled proliferation of cancer cells. This is often achieved by targeting the cell cycle, the series of events that lead to a cell's division and replication. By causing an arrest at specific checkpoints (e.g., G0/G1, S, G2/M), therapeutic agents can prevent cancer cells from dividing. taylorandfrancis.com

In vitro studies have shown that analogs of this compound can effectively inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest. nih.govajol.info The specific phase of arrest can depend on the compound and the cell type.

A triazole derivative of 7-hydroxy-4-phenylchromen-2-one was shown to exert its antiproliferative effects by arresting AGS gastric cancer cells in the G2/M phase of the cell cycle. nih.gov Similarly, 7-hydroxycoumarin induced a G2/M phase arrest in cisplatin-resistant ovarian cancer cells. ajol.info Another analog, bis(4-hydroxy-2H-chromen-2-one), also increased the percentage of MCF-7 breast cancer cells in the G2/M phase. nih.gov The G2/M checkpoint is a critical control point that ensures a cell is ready for mitosis; an arrest at this stage prevents damaged or abnormal cells from dividing.

Interestingly, some studies have shown arrest at a different checkpoint. For instance, 7-hydroxycoumarin was found to inhibit the growth of lung carcinoma cell lines by inducing cell cycle arrest in the G1 phase. researchgate.net The G1 checkpoint controls the commitment of a cell to enter the division cycle, and arresting cells here can lead to a state of non-proliferation or senescence. This indicates that the specific mechanism of cell cycle inhibition by these compounds can be context-dependent.

Table 3: Cell Cycle Arrest Induced by Coumarin Analogs in Cancer Cell Lines

| Compound Studied | Cancer Cell Line | Cell Cycle Phase of Arrest | Reference |

|---|---|---|---|

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric Cancer) | G2/M | nih.gov |

| 7-Hydroxycoumarin | Cisplatin-Resistant Ovarian Cancer | G2/M | ajol.info |

| bis(4-hydroxy-2H-chromen-2-one) | MCF-7 (Breast Cancer) | G2/M | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-hydroxycoumarin |

| bis(4-hydroxy-2H-chromen-2-one) |

| 7-hydroxy-4-phenylchromen-2-one |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one |

| Caspase-3 |

| Caspase-7 |

| Caspase-8 |

| Caspase-9 |

| Bax |

| Bcl-2 |

| Bcl-xL |

Modulation of Key Signaling Pathways

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. In vitro studies have demonstrated that derivatives of the 7-hydroxycoumarin scaffold can effectively modulate this pathway.

Analogs such as those based on 7-hydroxy-4-methylcoumarin have shown significant cytotoxic effects in human cancer cell lines, including acute myeloid leukemia (HL60) and liver cancer (HepG2) cells. These effects are mediated through the inhibition of the PI3K/Akt signaling cascade. For instance, treatment with these coumarin derivatives led to a marked suppression of the phosphorylated forms of both PI3K (p-PI3K) and Akt (p-Akt) in cancer cells. This inhibition disrupts the downstream signaling that promotes cell survival, ultimately leading to the induction of apoptosis, or programmed cell death. researchgate.netub.edu Further investigations into coumarin-thiazolidine hybrids revealed that their pro-apoptotic activity in breast cancer (MCF-7) cells was mechanistically linked to the targeting of the PI3Kα/Akt-1 axis. ub.edu

The inhibition of the PI3K/Akt pathway by these compounds has been shown to trigger a caspase cascade, a key component of the apoptotic machinery, and to induce cell cycle arrest, preventing cancer cells from proliferating. researchgate.net A comprehensive review of coumarin derivatives confirms their activity in suppressing the PI3K/Akt/mTOR pathway across various cancer types, with IC50 values for cytotoxicity often falling within the low micromolar range. sigmaaldrich.cnnih.gov These findings underscore the potential of the 7-hydroxycoumarin scaffold, including the 4-(4-methoxyphenyl) derivative, as a foundational structure for developing inhibitors of this key oncogenic pathway.

Table 1: In Vitro Cytotoxic Activity of 7-Hydroxycoumarin Analogs via PI3K/Akt Pathway Inhibition

| Compound/Analog | Cell Line | Biological Effect | IC50 Value (µM) |

|---|---|---|---|

| 7-Hydroxy-3,6,8-tribromo-4-methylcoumarin | HL60 (Leukemia) | Cytotoxicity via PI3K/Akt Inhibition | 8.09 |

| Cinnamic acid-coumarin hybrid (8b) | HepG2 (Liver Cancer) | Cytotoxicity via PI3K/Akt Inhibition | 13.14 |

Data sourced from multiple in vitro studies. researchgate.netub.edu

Regulation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in numerous diseases. A close structural isomer of the target compound, 7-hydroxy-3-(4'-methoxyphenyl) coumarin (referred to as C12), has been identified as a potent regulator of cellular redox balance. nih.gov

In vitro studies on human alveolar epithelial cells (BEAS-2B) demonstrated that this compound could prevent oxidative stress and injury induced by the chemotherapeutic agent bleomycin. nih.gov The mechanism of this protective effect involves the direct activation of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase. Activated SIRT3, in turn, enhances the activity of crucial antioxidant enzymes, including manganese superoxide (B77818) dismutase (MnSOD), which is responsible for converting superoxide radicals into less harmful hydrogen peroxide. nih.gov This suggests that 7-hydroxy-4-arylcoumarins can play a significant role in mitigating cellular damage by bolstering endogenous antioxidant defenses, thereby regulating ROS levels.

Photodynamic therapy (PDT) is a therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic ROS, leading to localized cell death. The coumarin scaffold has been explored for its photosensitizing properties. Upon irradiation with light of a specific wavelength, these molecules can transition to an excited triplet state and transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) (a Type II mechanism) or participate in electron transfer reactions to produce other ROS like superoxide anions (O₂•−) and hydroxyl radicals (HO•) (a Type I mechanism).

Recent research has focused on designing novel coumarin-based photosensitizers with enhanced ROS generation capabilities. For example, a coumarin-based aggregation-induced emission luminogen (AIEgen) named ICM was synthesized and showed a remarkable capacity for generating both Type I and Type II ROS upon white light irradiation. mdpi.com This compound exhibited a high singlet oxygen quantum yield of 0.839 and was effective in photodynamic antimicrobial applications. mdpi.com Another study improved the in vitro photoactivity of a mitochondria-targeted coumarin photosensitizer by encapsulating it within nanoparticles, which enhanced ROS photogeneration and triggered apoptotic cell death in cancer cells under red light. ub.edu These findings highlight the potential of the coumarin core structure, inherent in this compound, to serve as a photosensitizer for generating ROS in the context of PDT research. ub.edumdpi.com

Enzyme Inhibition Activities

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a common cause of disease, particularly cancer. Certain derivatives of 7-hydroxycoumarin have been shown to inhibit the activity of specific kinases. For instance, 4-hydroxy-7-methoxycoumarin (B561722) was found to suppress inflammatory responses in macrophages by inhibiting the phosphorylation, and thus the activation, of key members of the mitogen-activated protein kinase (MAPK) family, specifically extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK). nih.govnih.gov

Furthermore, a study on various 3-substituted 7-hydroxycoumarins identified potent inhibitors of the macrophage migration inhibitory factor (MIF). acs.org While MIF is a cytokine, it possesses tautomerase enzymatic activity, and its signaling cascade involves the activation of the MAPK pathway. Inhibition of MIF by these coumarins was shown to interfere with MIF-induced ERK phosphorylation, demonstrating an indirect modulation of kinase signaling pathways. acs.orgselleckchem.com Another analog, 7-Hydroxy-4-methyl-8-nitrocoumarin, has been identified as an inhibitor of Casein Kinase. researchgate.net These studies suggest that the 7-hydroxycoumarin scaffold can be a valuable template for designing inhibitors that target specific protein kinases or related signaling pathways.

Table 2: In Vitro Inhibitory Activity of 7-Hydroxycoumarin Analogs on Kinase Pathways

| Compound/Analog | Target Pathway/Enzyme | Cell Line/System | Observed Effect |

|---|---|---|---|

| 4-Hydroxy-7-methoxycoumarin | MAPK Pathway | RAW264.7 Macrophages | Decreased phosphorylation of ERK1/2 and JNK |

| 3-Phenyl-7-hydroxycoumarin derivatives | MIF/MAPK Pathway | A549 Lung Cancer Cells | Interference with MIF-induced ERK phosphorylation |

Data sourced from multiple in vitro studies. nih.govnih.govacs.orgselleckchem.comresearchgate.net

Aromatase (CYP19A1) is a critical enzyme in estrogen biosynthesis, converting androgens into estrogens. It is a key therapeutic target in hormone-dependent breast cancer. In vitro studies have revealed that compounds based on the coumarin skeleton can act as potent aromatase inhibitors.

A detailed investigation of coumarin derivatives identified 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin as a potent competitive inhibitor of aromatase with respect to its androgen substrate, exhibiting a Kᵢ value of 84 nM. nih.govresearchgate.net Structure-activity relationship analyses from this study highlighted that the core coumarin ring system plays a crucial role in mimicking the A and B rings of the natural androgen substrate, thereby facilitating binding to the enzyme's active site. researchgate.net Another study identified 7-(pyridin-3-yl)coumarin as a potent aromatase inhibitor with an IC50 value of 30.3 nM, comparable to the known drug exemestane. These findings demonstrate that the coumarin scaffold is a promising platform for the development of novel, non-steroidal aromatase inhibitors. nih.govresearchgate.net

Carbonic Anhydrase

Coumarin derivatives have emerged as a significant class of carbonic anhydrase (CA) inhibitors, operating through a distinctive "prodrug" mechanism. doaj.org Unlike traditional sulfonamide inhibitors, coumarins are hydrolyzed by the esterase activity of the CA enzyme, which opens the lactone ring to form a 2-hydroxy-cinnamic acid derivative. doaj.org This product then binds to the entrance of the enzyme's active site, leading to inhibition. doaj.org This mechanism allows for a high degree of isoform selectivity, as the entrance to the active site exhibits more variability in amino acid residues among different CA isoforms compared to the conserved zinc-binding site targeted by sulfonamides. doaj.org

While direct studies on this compound are not extensively detailed in the reviewed literature, research on analogous structures provides insight into its potential activity. For instance, a range of simple coumarins, including those with hydroxyl and methoxy (B1213986) substitutions, have been shown to inhibit bacterial α-CAs from pathogens like Neisseria gonorrhoeae and Vibrio cholerae. nih.govunifi.it The inhibitory efficacy is highly dependent on the substitution pattern on the coumarin ring. nih.govunifi.it Generally, smaller, and more compact moieties at the 4-position, such as a hydroxyl group, are well-tolerated and result in effective micromolar inhibitors. nih.govunifi.it Furthermore, substitutions at the 7-position of the coumarin ring are also known to contribute to effective CA inhibition. nih.govunifi.it For example, 7-hydroxy-8-acetyl-coumarin was identified as a potent inhibitor of V. cholerae CAα. nih.gov Given that this compound possesses both a 7-hydroxy group and a substituted phenyl ring at the 4-position, it aligns with the structural features known to be favorable for CA inhibition. The inhibition is generally weaker against cytosolic human isoforms like hCA I and II, while showing more pronounced effects on transmembrane, tumor-associated CAs such as hCA IX and XII. nih.govunifi.it

Topoisomerase

Topoisomerases are crucial enzymes in DNA metabolism, and their inhibition is a key target in the development of anticancer drugs. nih.gov Coumarin-based compounds have been investigated for their potential as topoisomerase inhibitors. While specific in vitro assays for this compound were not found, studies on its analogs highlight the potential of this scaffold.

A study on a series of tacrine-coumarin hybrid molecules demonstrated that all the tested compounds completely inhibited human topoisomerase I (hTOPI) activity at a concentration of 60 µM in in vitro assays that measure the relaxation of supercoiled plasmid DNA. nih.gov This suggests that the coumarin moiety can be a key pharmacophore in the design of topoisomerase inhibitors.

Furthermore, molecular docking studies have been conducted to explore the interaction of 4-phenyl hydroxycoumarins with bacterial topoisomerases. researchgate.net Specifically, 7-hydroxy-4-phenylcoumarin (B181766) and its dihydroxy analogs were docked into the active site of Escherichia coli topoisomerase II DNA gyrase B. researchgate.netresearchgate.net The simulations revealed potential hydrogen-bonding interactions between the hydroxyl groups of the coumarins and the enzyme's active site residues, indicating a plausible mechanism for inhibitory activity. researchgate.net Although these are computational findings for a bacterial enzyme, they underscore the potential for 4-phenylcoumarin (B95950) scaffolds to interact with and inhibit topoisomerase enzymes.

Anti-Angiogenic and Anti-Metastatic Effects (In Vitro)

The formation of new blood vessels, or angiogenesis, is a critical process in tumor growth and metastasis. eujournal.org Coumarin derivatives have been investigated for their ability to inhibit this process. 7-hydroxycoumarin (also known as umbelliferone) has demonstrated anti-angiogenic potential. eujournal.org In a study using the zebrafish embryo model, which allows for the observation of blood vessel formation, 7-hydroxycoumarin was shown to impair the patterning of intersegmental vessels, the dorsal aorta, and the posterior cardinal vein in a dose-dependent manner. eujournal.org This inhibition of angiogenesis was linked to an increase in site-specific cellular apoptosis, suggesting that the compound's anti-angiogenic effects are mediated through the induction of programmed cell death in endothelial cells. eujournal.org

In the context of metastasis, which involves the spread of cancer cells to distant sites, coumarin derivatives have also shown promise. A study on synthetic coumarin derivatives investigated their effects on the migration of A549 non-small cell lung carcinoma cells in vitro. mdpi.com Using a wound-healing assay, it was observed that certain coumarin derivatives could significantly reduce the migration of cancer cells stimulated by interleukin-1β (IL-1β), a pro-inflammatory cytokine known to promote metastasis. mdpi.com This suggests that these compounds can interfere with the cellular mechanisms that enable cancer cells to become motile and invade surrounding tissues.

Interaction with Drug Resistance Mechanisms

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad spectrum of anticancer drugs. nih.govfrontiersin.org One of the primary mechanisms of MDR is the overexpression of transmembrane efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and efficacy. nih.govfrontiersin.org

Coumarin and its derivatives have been identified as potential inhibitors of P-gp-mediated efflux. nih.goveurekaselect.com By inhibiting the function of these pumps, coumarins can act as chemosensitizers, restoring the effectiveness of conventional anticancer drugs. In silico studies, including molecular docking simulations, have shown that coumarin derivatives can bind to the active site of P-gp, suggesting a competitive inhibition mechanism. nih.govfrontiersin.orgnih.gov This interaction is thought to block the efflux of other drugs, such as paclitaxel, thereby increasing their intracellular accumulation and cytotoxicity in resistant cancer cells. nih.gov The structural features of coumarins appear to be well-suited for interaction with the drug-binding pocket of P-gp, making them a promising scaffold for the development of MDR reversal agents. researchgate.net

Anti-inflammatory Properties (In Vitro)

The anti-inflammatory potential of this compound and its analogs has been explored in various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells). These studies have consistently demonstrated the ability of these compounds to suppress key inflammatory mediators.

For instance, 5,7-dimethoxy-4-p-methoxyphenylcoumarin and 5,7-dimethoxy-4-phenylcoumarin, which are structurally related to the subject compound, have been shown to significantly inhibit the production of nitric oxide (NO) in LPS-induced RAW 264.7 cells. nih.gov This inhibition was attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression at the protein level. nih.gov Similarly, these compounds also suppressed the release of prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of cyclooxygenase-2 (COX-2). nih.gov Furthermore, a mild but significant reduction in the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) was also observed. nih.gov

Another related compound, 4-hydroxy-7-methoxycoumarin, was also found to potently inhibit the production of NO and PGE2 in LPS-stimulated macrophages without affecting cell viability. nih.gov This was accompanied by a decrease in the expression of iNOS and COX-2. nih.gov Mechanistically, this compound was shown to exert its anti-inflammatory effects by downregulating the activation of nuclear factor kappa B (NF-κB), a key transcription factor in the inflammatory response, by preventing the degradation of its inhibitor, IκBα. nih.gov Additionally, it suppressed the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), which are components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

| Compound | Cell Line | Inflammatory Mediator | Effect |

| 5,7-dimethoxy-4-p-methoxyphenylcoumarin | RAW 264.7 | NO, PGE2, TNF-α | Inhibition |

| 5,7-dimethoxy-4-phenylcoumarin | RAW 264.7 | NO, PGE2, TNF-α | Inhibition |

| 4-hydroxy-7-methoxycoumarin | RAW 264.7 | NO, PGE2, TNF-α, IL-1β, IL-6 | Inhibition |

Antioxidant Activity and Free Radical Scavenging Capacity

The antioxidant properties of coumarins, particularly those with hydroxyl substitutions, are well-documented. sysrevpharm.org The 7-hydroxy-4-arylcoumarin scaffold is recognized for its capacity to scavenge free radicals and mitigate oxidative stress. The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com

The presence of a hydroxyl group on the coumarin ring is crucial for its antioxidant activity. sysrevpharm.org Studies on various 4-hydroxycoumarin (B602359) and 7-hydroxycoumarin derivatives have demonstrated their ability to act as potent radical scavengers. nih.govnih.govscholaris.ca For example, a study on newly synthesized 4,7-dihydroxycoumarin (B595064) derivatives showed significant scavenging activity against hydroxyl radicals (HO•) in electron paramagnetic resonance (EPR) spectroscopy experiments. nih.gov The mechanism of action is believed to involve hydrogen atom transfer (HAT) or sequential proton loss followed by electron transfer (SPLET), where the phenolic hydroxyl group donates a hydrogen atom or an electron to neutralize free radicals. nih.gov

The antioxidant potential of these compounds is influenced by the number and position of hydroxyl groups, as well as other substituents on the aromatic rings. researchgate.net While specific IC50 values for this compound were not available in the reviewed literature, the general consensus is that the 7-hydroxy-4-arylcoumarin structure provides a strong foundation for significant antioxidant and free radical scavenging activity.

| Assay | Compound Class | Observed Activity |

| DPPH Radical Scavenging | 4-Hydroxycoumarin derivatives | Significant scavenging activity |

| ABTS Radical Scavenging | 4-Hydroxycoumarin derivatives | Significant scavenging activity |

| Hydroxyl Radical Scavenging (EPR) | 4,7-Dihydroxycoumarin derivatives | Significant scavenging activity |

Other Investigated Biological Activities (In Vitro/Mechanistic)

Beyond the aforementioned activities, in vitro studies have revealed other biological effects of this compound and its analogs, particularly in the context of cancer cell cytotoxicity.

A study involving the synthesis of novel 7-hydroxy-4-phenylchromen-2-one analogs linked to triazole moieties investigated their cytotoxic potential against a panel of human cancer cell lines, including AGS (gastric), MGC-803 (gastric), HCT-116 (colon), A-549 (lung), HepG2 (liver), and HeLa (cervical). nih.gov The parent compound, 7-hydroxy-4-phenylchromen-2-one, served as a reference. Several of the synthesized analogs exhibited enhanced cytotoxic activity compared to the parent compound. nih.gov For example, one of the most active analogs, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, displayed an IC50 value of 2.63 µM against the AGS cancer cell line. nih.gov Further mechanistic investigation of this analog revealed that it induced its antiproliferative effects by arresting the cell cycle at the G2/M phase and by inducing apoptosis. nih.gov

These findings indicate that the 7-hydroxy-4-phenylcoumarin scaffold is a valuable template for the design of new cytotoxic agents, and that modifications at the 7-hydroxy position can significantly modulate this activity.

Antifungal and Antibacterial Properties

Derivatives of 7-hydroxychromen-2-one have demonstrated notable antifungal and antibacterial activities in various in vitro studies. For instance, fluorinated 7-hydroxycoumarin derivatives have shown potential as antifungal agents. Specifically, certain analogs were identified as promising fungicide candidates against Botrytis cinerea, with one compound exhibiting an EC50 value of 5.75 μg/mL. researchgate.net

The broader class of coumarin derivatives has been extensively studied for antimicrobial properties. A compound known as 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC) displayed significant inhibitory zones ranging from 15 to 22 mm against several Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Proteus vulgaris, as well as the Gram-positive bacterium Staphylococcus aureus. nih.gov This same compound also showed strong inhibition against the fungal strains Aspergillus niger and Candida albicans. nih.gov The proposed mechanism for its antifungal action involves the formation of reactive oxygen species (ROS) in fungal cells, leading to oxidative damage and apoptosis. nih.gov

Further studies on 4-hydroxycoumarin derivatives confirmed better activity against Gram-positive bacteria, particularly Bacillus subtilis and Staphylococcus aureus, than against Gram-negative bacteria. tandfonline.com One of the most potent compounds tested against B. subtilis had a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. tandfonline.com Similarly, the basic 7-(hydroxy)coumarin structure itself has been shown to possess strong antibacterial activity against both Staphylococcus aureus and Shigella flexneri. nih.gov An analog, 5,6,8-Trihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, also exhibited antimicrobial activity against common pathogens and unicellular fungi, with a Minimum Inhibitory Concentration (MIC) of 0.2 mg/ml for its most active subfraction. hu.edu.jo

Table 1: In Vitro Antimicrobial Activity of 7-Hydroxychromen-2-one Analogs

| Compound/Analog | Target Organism | Activity Metric | Result |

|---|---|---|---|

| Fluorinated 7-hydroxycoumarin derivative (5f) | Botrytis cinerea | EC50 | 5.75 μg/mL researchgate.net |

| 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin | E. coli, P. aeruginosa, K. pneumoniae, P. vulgaris, S. aureus | Zone of Inhibition | 15 - 22 mm nih.gov |

| 4-hydroxycoumarin derivative (7f) | Bacillus subtilis | MIC | 8 μg/mL tandfonline.com |

| 5,6,8-Trihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (subfraction F5.1) | Various pathogens | MIC | 0.2 mg/mL hu.edu.jo |

| 7-(hydroxy)coumarin (20% concentration) | Staphylococcus aureus | Zone of Inhibition | 24.55 mm nih.gov |

| 7-(hydroxy)coumarin (20% concentration) | Shigella flexneri | Zone of Inhibition | 20.43 mm nih.gov |

Serotonin (B10506) Receptor Antagonism Studies (e.g., 5-HT1A, 5-HT2A)

Analogs of 7-hydroxycoumarin have been investigated as ligands for serotonin receptors, particularly as antagonists for the 5-HT1A and 5-HT2A subtypes. A series of 7-hydroxycoumarin derivatives incorporating an arylpiperazine moiety, connected by an alkyl linker, have been synthesized and evaluated for their receptor binding affinities.

In radioligand binding assays, these compounds demonstrated varying affinities for both 5-HT1A and 5-HT2A receptors. For example, the compound 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin showed a high affinity for the 5-HT1A receptor with a Ki of 0.60 nM, and a strong affinity for the 5-HT2A receptor with a Ki of 8 nM. In functional assays, a related compound, 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl) piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one, exhibited a significant 5-HT1A antagonistic profile with an IC50 value of 43 nM. The presence of a hydroxyl group in the linker was noted to potentially impact the affinity and activity. These studies highlight that specific substitutions on the coumarin core and the nature of the arylpiperazine group are crucial for potent antagonist activity.

Table 2: Serotonin Receptor Binding and Activity of 7-Hydroxycoumarin Analogs

| Compound | Receptor | Activity Metric | Result |

|---|---|---|---|

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT1A | Ki | 0.60 nM |

| 5-HT2A | Ki | 8 nM | |

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl) piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 5-HT1A | Ki | 6157 nM |

| 5-HT2A | Ki | 90 nM | |

| 5-HT1A (Antagonist) | IC50 | 43 nM |

Antiviral and Anti-HIV Investigations

Coumarin derivatives have been explored for their potential as antiviral agents, with a particular focus on inhibiting the human immunodeficiency virus (HIV). Research has identified 4-hydroxycoumarin (4-HC) derivatives as nonpeptide competitive inhibitors of HIV-1 protease, a critical enzyme for viral replication.

Structure-activity relationship studies have shown that the placement of substituents on the coumarin ring is vital for inhibitory potency. It was observed that while a hydroxyl group near the 4-hydroxyl position can interfere with binding to the protease active site, more distant 7-hydroxy derivatives were found to be among the most active anti-HIV agents. researchgate.net Through structural optimization, the analog 4,7-dihydroxy-3-(4-(2-methoxyphenyl)butyl)-2H-chromen-2-one emerged as a highly potent compound, demonstrating an IC50 of 0.52 μM against HIV-1 protease. researchgate.netmdpi.com This line of research underscores the potential of the 7-hydroxycoumarin scaffold in the development of novel antiretroviral therapeutic agents.

Table 3: Anti-HIV-1 Protease Activity of a 7-Hydroxycoumarin Analog

| Compound | Target | Activity Metric | Result |

|---|---|---|---|

| 4,7-dihydroxy-3-(4-(2-methoxyphenyl)butyl)-2H-chromen-2-one | HIV-1 Protease | IC50 | 0.52 μM researchgate.netmdpi.com |

Antithrombotic Effects

Coumarin and its derivatives are a well-established class of compounds with significant anticoagulant and antithrombotic activities. researchgate.netnih.gov The core structure is the basis for widely used oral anticoagulant medications like warfarin, which function as vitamin K antagonists. mdpi.com The anticoagulant activity is closely linked to the presence of a 4-hydroxyl group on the benzopyrone moiety. mdpi.com

Studies on various synthetic coumarin derivatives have confirmed their potential to interfere with the coagulation cascade. For example, a series of anti-inflammatory coumarin derivatives with modifications at the 7- and 8-positions were tested for antiplatelet and antithrombotic activity. hu.edu.jo Several of these compounds exhibited anti-aggregatory effects, and some demonstrated potent activity in clot retraction assays. While direct in vitro antithrombotic data for this compound is not specified, the extensive research on related 4-hydroxycoumarin and 7-hydroxycoumarin analogs strongly indicates that this structural class is a promising scaffold for developing novel antithrombotic agents. researchgate.net

Phytotoxicological Research

The phytotoxic effects of coumarin analogs have been investigated to understand their potential as plant growth inhibitors. Research into derivatives of (R)-3-[3-(4-methoxyphenyl)-1-hydroxyprop-2-yl]coumarin, a lignan-structured analog, was conducted to clarify their structure-phytotoxicity relationships.

The study evaluated the growth-inhibitory activity of these compounds against the roots of lettuce and Italian ryegrass seedlings. The results indicated that substituents on the coumarin ring significantly influence phytotoxicity. Specifically, the presence of a methoxy group at the 7- or 8-position was found to be highly effective for inhibiting the root growth of Italian ryegrass seedlings. The 7-OCH3 derivative showed an IC50 of 121 µM, while the 8-OCH3 derivative was even more potent with an IC50 of 56.7 µM. nih.gov In contrast, hydroxyl and fluoro derivatives displayed lower or no significant activity. nih.gov

Table 4: Phytotoxicity of (R)-3-[3-(4-methoxyphenyl)-1-hydroxyprop-2-yl]coumarin Analogs Against Italian Ryegrass Roots

| Compound (substituent on coumarin ring) | Activity Metric | Result (vs. Italian Ryegrass) |

|---|---|---|

| 7-OCH3 derivative | IC50 | 121 µM nih.gov |

| 8-OCH3 derivative | IC50 | 56.7 µM nih.gov |

| 8-OCH3 derivative | IC50 | 228 µM (vs. Lettuce) nih.gov |

| 5-CH3 derivative | IC50 | 214 µM (vs. Lettuce) nih.gov |

| 8-CH3 derivative | IC50 | 225 µM (vs. Lettuce) nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 7 Hydroxy 4 4 Methoxyphenyl Chromen 2 One and Derivatives

Influence of Substituents on the Chromen-2-one Core for Biological Potency

The chromen-2-one (coumarin) core is a versatile scaffold, and its biological activity can be significantly modulated by the introduction of various substituents. The nature, position, and electronic effects of these substituents can influence the molecule's interaction with biological targets, as well as its pharmacokinetic properties like lipophilicity and bioavailability. nih.gov

For instance, the introduction of hydroxyl groups can diminish cytotoxicity while enhancing antibacterial activity. nih.gov In the case of 6-alkoxydirchromones, higher homologues have shown progressively emerging antifungal activity. nih.gov The electronic effects of substituents play a critical role; electron-donating groups can enhance the radical scavenging activity of coumarin (B35378) derivatives, highlighting the importance of electron delocalization for this particular biological function. nih.gov

The following table summarizes the influence of various substituents on the biological activity of the chromen-2-one core based on several studies:

| Substituent | Position | Effect on Biological Activity | Reference |

| Hydroxyl (-OH) | 6 | Decreased cytotoxicity, retained some antibacterial activity. | acs.org |

| Methyl (-CH3) | 3 and 5 | Decreased antibacterial activity. | acs.org |

| Methoxy (B1213986) (-OCH3) | 5 and 7 | Decreased antibacterial activity. | acs.org |

| Bromo (-Br) | 6 | Slightly improved cytotoxic potency. | acs.org |

| iso-Amyloxy | 6 | Slightly improved cytotoxic potency. | acs.org |

| Aromatic rings | - | Slightly improved cytotoxic potency. | acs.org |

Role of the 4-Aryl Moiety (e.g., 4-methoxyphenyl) in Activity Modulation

The presence of an aryl group at the 4-position of the coumarin ring is a key determinant of biological activity. This lipophilic moiety can contribute to improved biological activities, target selectivity, and favorable physicochemical properties. nih.gov Derivatization efforts for 4-arylcoumarins often focus on modifying the two aryl rings (the coumarin's benzene (B151609) ring and the 4-aryl substituent) rather than the 2-pyrone moiety. nih.gov

Studies on 4-arylcoumarins have demonstrated a range of biological effects, including antioxidant and antitumor activities. For example, 4-arylcoumarins possessing two hydroxyl groups in the ortho position on the 4-aryl ring exhibit strong radical scavenging properties. nih.gov Furthermore, those with a 3'-hydroxyl-4'-methylphenyl structure at the 4-position show efficient nitric oxide (NO) radical scavenging activity. nih.gov The substitution pattern on the 4-aryl ring is therefore a critical factor in modulating the biological profile of these compounds.

Significance of the 7-Hydroxyl Group in Pharmacological Profiles

The 7-hydroxyl group is a common feature in many biologically active coumarins and plays a pivotal role in their pharmacological profiles. This functional group is fundamental for both primary and secondary antioxidant activity in both lipid and aqueous environments. nih.gov The antioxidant capacity of coumarin derivatives is often directly correlated with the number and position of phenolic hydroxyl groups. areeo.ac.ir

Beyond its contribution to antioxidant effects, the 7-hydroxyl group is a key site for derivatization to create new analogues with altered or enhanced biological activities. For instance, it serves as an attachment point for various moieties, such as piperazine (B1678402) and triazole groups, leading to compounds with different pharmacological targets and potencies. researchgate.netnih.gov The ability of the 7-hydroxyl group to form hydrogen bonds is also crucial for the interaction of these molecules with their biological targets. acs.org Furthermore, 7-hydroxycoumarins have been shown to be selective towards certain isoforms of human carbonic anhydrase (hCA IX and XII) and can exhibit cytotoxic activity on cancer cells. nih.gov

Positional Isomerism and its Effects on Bioactivity (e.g., 3-aryl vs 4-aryl)

The position of the aryl substituent on the coumarin core, specifically whether it is at the 3- or 4-position, has a profound impact on the resulting biological activity. While both 3-aryl and 4-arylcoumarins are of significant pharmacological interest, their profiles can differ substantially.

3-Arylcoumarins have been investigated for a wide range of therapeutic potentials, including anti-inflammatory, anti-cancer, and antioxidant activities. nih.gov The cytotoxic activity of 7,8-diacetoxy-3-arylcoumarins, for example, is dependent on both the cancer cell line and the type of substituted aryl group at the C-3 position. nih.gov In some instances, a 3-arylcoumarin with a meta-hydroxyl group on the 3-aryl ring was found to be more effective in anti-proliferation activity against MCF-7 cells than a simple coumarin. nih.gov

In contrast, 4-arylcoumarins have also been extensively studied and have shown promise as antioxidant and antitumor agents. nih.gov For instance, certain 4-(N-aryl)aminocoumarins have demonstrated interesting antiviral activity, particularly against the herpes simplex virus 1 (HSV-1) strain when halogens are added to the N-aryl ring. mdpi.com The choice between a 3-aryl or 4-aryl scaffold is therefore a critical design element in the development of coumarin-based therapeutic agents.

Impact of Derivatization on Structure-Activity Profiles

The incorporation of triazole rings into the coumarin structure has been shown to be a fruitful approach for developing potent cytotoxic agents. mdpi.comfrontiersin.org Triazoles can act as linkers between the coumarin scaffold and other heterocyclic motifs, and their resistance to metabolic degradation makes them attractive for drug design. mdpi.com

A study on novel 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles revealed that these derivatives exhibited significant cytotoxic potential against a panel of human cancer cell lines. nih.gov Notably, the 1,2,4-triazole (B32235) derivatives were found to have a significantly stronger antitumour activity than the corresponding 1,2,3-triazole derivatives. nih.gov For example, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one showed potent activity against AGS cells with an IC50 of 2.63 ± 0.17 µM. nih.gov The substituent at the N1 position of the triazole ring has a great influence on the cytotoxicity, with certain substitutions leading to significantly lower GI50 values on specific tumor cell lines. mdpi.com

The following table presents data on the cytotoxicity of some coumarin-triazole conjugates:

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

| 2a (N1-benzyl) | HeLa | 25 ± 1.2 | mdpi.com |

| 2b (N1-phenyl) | HeLa | 20 ± 0.8 | mdpi.com |

| 2c (N1-3,4-dimethylphenyl) | HeLa | 18 ± 1.5 | mdpi.com |

| 2d (N1-4-methoxycarbonylphenyl) | C33 A | 15 ± 0.5 | mdpi.com |

| 2e (N1-3-methoxycarbonylphenyl) | C33 A | 12 ± 0.9 | mdpi.com |

| 2f (N1-2-methoxycarbonylphenyl) | C33 A | 10 ± 0.4 | mdpi.com |

The introduction of a piperazine moiety, often linked to the 7-position of the coumarin core via an alkyl chain, is a well-established strategy for developing ligands with high affinity for serotonin (B10506) receptors. mdpi.comnih.gov The N-arylpiperazine moiety is particularly important for CNS-activity, modulating serotonergic and dopaminergic pathways. nih.gov

The length of the linker between the coumarin and piperazine moiety is a critical structural element. mdpi.com Propoxy- and butoxy- linkers have been shown to result in very high affinities for 5-HT1A receptors, often in the nanomolar range. mdpi.comnih.gov The nature and position of substituents on the phenyl ring of the piperazine moiety also have a decisive effect on the affinity for 5-HT1A receptors. nih.gov For instance, substituents in the ortho or meta position in the phenyl ring of the piperazine moiety have a significant impact on affinity. semanticscholar.org

The following table provides examples of coumarin-piperazine derivatives and their affinity for serotonin receptors:

| Compound | Receptor | Ki (nM) | Reference |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT1A | 0.60 | mdpi.com |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT2A | 8 | mdpi.com |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.78 | nih.gov |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 | nih.gov |

Metal Complexation (e.g., Palladium, Iridium) and Activity Enhancement

The coordination of metal ions to organic ligands is a well-established strategy for developing novel compounds with enhanced or entirely new functionalities. In the context of coumarin derivatives, complexation with transition metals such as palladium and iridium has emerged as a pivotal area of research, aiming to augment their intrinsic biological activities and photophysical properties. doaj.orgnih.govfrontiersin.org The formation of these organometallic complexes can lead to significant changes in the electron distribution, stereochemistry, and lipophilicity of the parent coumarin molecule, thereby modifying its mechanism of action and therapeutic or material application potential. nih.govbohrium.com

Palladium Complexation and Enhanced Cytotoxicity

Palladium(II) complexes featuring coumarin-based ligands have been extensively investigated for their potential as anticancer agents. Research has consistently shown that the coordination of a palladium center to a coumarin scaffold can significantly enhance cytotoxic activity against various human cancer cell lines compared to the free ligand. doaj.orgfrontiersin.orgnih.gov

The synthesis of these complexes typically involves the reaction of a bidentate coumarin ligand with a palladium(II) salt, such as potassium tetrachloropalladate(II), in a suitable solvent like methanol. nih.gov The resulting complexes often exhibit a square planar geometry, which is a common coordination mode for Pd(II) ions.

The enhancement in biological activity is attributed to several factors. According to chelation theory, complexation reduces the polarity of the metal ion, which increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid membranes of cancer cells, leading to higher intracellular accumulation and bioavailability. Furthermore, the palladium center itself can interact with biological macromolecules, most notably DNA, in a manner analogous to cisplatin, a widely used platinum-based chemotherapy drug. nih.gov Some palladium-coumarin complexes have been shown to induce apoptosis in cancer cells through mechanisms such as caspase activation, mitochondrial depolarization, and the generation of oxidative stress. nih.gov Molecular docking studies have suggested that these complexes can act as potent inhibitors of key proteins involved in cancer progression, such as receptor tyrosine kinases (RTK) and epidermal growth factor receptor (EGFR). irb.hr

The following table presents research findings on the cytotoxicity of newly synthesized palladium(II) complexes with coumarin-based ligands, demonstrating the significant increase in potency upon complexation.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Coumarin Ligand 1 | HeLa (Cervical Cancer) | > 100 | nih.gov |

| Palladium Complex of Ligand 1 | HeLa (Cervical Cancer) | 15.4 ± 1.3 | nih.gov |

| Coumarin Ligand 2 | A549 (Lung Carcinoma) | > 100 | nih.gov |

| Palladium Complex of Ligand 2 | A549 (Lung Carcinoma) | 10.1 ± 0.9 | nih.gov |

| Cisplatin | HeLa (Cervical Cancer) | 21.2 ± 1.5 | nih.gov |

| Cisplatin | A549 (Lung Carcinoma) | 12.5 ± 1.1 | nih.gov |

Iridium Complexation and Enhanced Photophysical Properties

While palladium complexes are primarily explored for therapeutic applications, iridium complexes of coumarin derivatives are valued for their exceptional photophysical properties. sigmaaldrich.comacs.org Cyclometalated iridium(III) complexes, in particular, have garnered significant attention due to their high phosphorescence quantum yields, tunable emission colors, and excellent stability. acs.org

The synthesis of these compounds often involves a two-step process, starting with the formation of a di-µ-chlorido-bridged Ir(III) dimer, which then reacts with the specific coumarin-based ligand. researchgate.net The strong spin-orbit coupling induced by the heavy iridium atom facilitates intersystem crossing from the singlet to the triplet excited state, resulting in efficient room-temperature phosphorescence.

Complexation with iridium(III) dramatically enhances the optical properties of the coumarin ligand. These complexes typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum. researchgate.netpsecommunity.org This characteristic is a result of the interplay between intraligand charge-transfer (ILCT) transitions within the coumarin moiety and metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) transitions. researchgate.netpsecommunity.org

The enhanced photophysical properties of iridium-coumarin complexes make them highly suitable for a range of advanced applications:

Organic Light-Emitting Diodes (OLEDs): Their high efficiency as phosphorescent emitters allows for the fabrication of OLEDs with low energy consumption and high brightness. acs.org By modifying the coumarin ligand structure, the emission color can be tuned across the visible spectrum from green to orange-red. acs.org

Photodynamic Therapy (PDT): As potent photosensitizers, these complexes can absorb light and transfer the energy to molecular oxygen, generating cytotoxic singlet oxygen. This property is harnessed in PDT to selectively destroy cancer cells. frontiersin.org

Bioimaging and Sensors: The strong luminescence and long lifetimes of these complexes make them excellent probes for bioimaging and as ratiometric sensors for biologically important species like oxygen. researchgate.net

The table below summarizes the key photophysical properties of representative iridium(III) complexes chelated with coumarin ligands.

| Complex | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Application | Reference |

|---|---|---|---|---|

| [Ir(C6)₂(bpy)]⁺ | 483 | Not Specified | Photosensitizer | psecommunity.org |

| Ir-C6 | ~480 | ~550 | H₂ Evolution Photocatalyst | psecommunity.org |

| Ir-C30 | ~490 | ~560 | H₂ Evolution Photocatalyst | psecommunity.org |

| Coumarin-based Ir(III) Complex 3a | ~380 | 500-650 (dual emission) | Oxygen Sensor | researchgate.net |

| Coumarin-based Ir(III) Complex 5a | ~380 | 500-650 (dual emission) | Oxygen Sensor | researchgate.net |

Computational Chemistry and Molecular Modeling Studies of 7 Hydroxy 4 4 Methoxyphenyl Chromen 2 One and Analogs

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein, providing critical information on binding affinity, mode of interaction, and the key amino acid residues involved in the complex's stability.

Research on coumarin (B35378) derivatives, including structures analogous to 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one, has extensively utilized molecular docking to explore their potential as inhibitors for various biological targets. These studies have revealed that the coumarin scaffold can effectively fit into the active sites of numerous enzymes, often forming stable complexes through a network of interactions.

Key findings from docking studies on coumarin analogs include:

Enzyme Inhibition: Docking studies have identified coumarin derivatives as potential inhibitors for enzymes implicated in a range of diseases. For instance, various coumarin hybrids have been docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov These studies often show the benzopyrone moiety of the coumarin nucleus engaging in π–π stacking interactions with aromatic residues like Phenylalanine (Phe) in the active site gorge. nih.gov

Anticancer Targets: In the context of cancer, coumarin derivatives have been evaluated as inhibitors of enzymes like aromatase and phosphodiesterase-4 (PDE4). ajpp.inscirp.org Docking simulations of estrone-coumarin hybrids with aromatase revealed hydrogen bond interactions with key residues such as Met374. scirp.org Similarly, studies on PDE4B showed that coumarin derivatives could fit into the active site, with binding affinity influenced by the nature of substituents on the coumarin ring. ajpp.in

Antibacterial Targets: The potential of hydroxy-arylcoumarins as antibacterial agents has been explored by docking them against bacterial enzymes like Staphylococcus aureus tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase. nih.govresearchgate.net These simulations help to reveal the potential binding modes of the ligands to the active sites of these essential bacterial targets. nih.govresearchgate.net

The binding interactions typically observed involve a combination of hydrogen bonds, often involving hydroxyl groups on the coumarin scaffold, and hydrophobic interactions with non-polar residues in the enzyme's binding pocket. nih.gov

| Target Protein | Coumarin Analog Type | Predicted Binding Energy/Score | Key Interacting Residues |

| Acetylcholinesterase (AChE) | Coumarin-amine hybrids | Not specified | Phe357 (π–π stacking) |

| Phosphodiesterase 4B (PDE4B) | 4-methyl-2-oxo-2H-chromen-7-benzoate | -9.6 kcal/mol | Not specified |

| Aromatase | Estrone-coumarin hybrid with benzene (B151609) at C4 | -12.08 kcal/mol | Met374 (H-bond) |

| DNA Gyrase | Hydroxy-3-arylcoumarins | Not specified | Not specified |

| Human Serum Albumin (HSA) | Coumarin derivatives | -6.8 kcal/mol | Glu132, Lys20, Ser65, Asp249 (H-bonds) |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of medicinal chemistry, DFT is employed to calculate a molecule's geometric and electronic properties, providing insights into its stability, reactivity, and spectral characteristics.

For coumarin derivatives, DFT studies are instrumental in understanding their fundamental chemical nature. researchgate.netbohrium.com These analyses typically involve optimizing the molecular geometry to find the lowest energy conformation. Subsequently, various electronic properties are calculated. eurjchem.com

Key parameters derived from DFT analysis of coumarin analogs include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. eurjchem.com The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. uomphysics.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.netbohrium.com This information is vital for predicting how the molecule will interact with biological receptors, where electrostatic interactions are often key to recognition and binding.

DFT calculations have shown that for many coumarin derivatives, the HOMO is often localized over the coumarin ring system and electron-donating substituents, while the LUMO is distributed over the pyrone ring and electron-withdrawing groups. mdpi.com

| Parameter | Description | Typical Finding for Coumarin Analogs |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Varies with substitution, often localized on the benzopyrone ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Varies with substitution, often localized on the pyrone moiety. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A value around 4.4 eV suggests high kinetic stability. uomphysics.net |

| MEP Analysis | Maps charge distribution to identify electrophilic and nucleophilic sites. | Negative potential is often found around oxygen atoms, indicating sites for electrophilic attack. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors (numerical representations of chemical properties) with activity, QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for biological function.

QSAR studies on coumarin derivatives have been successful in modeling various activities, including antioxidant, anticancer, and enzyme inhibitory effects. nih.govresearchgate.netbas.bg The general workflow involves:

Assembling a dataset of coumarin analogs with measured biological activity.

Calculating a wide range of molecular descriptors for each compound, which can be topological, electronic, steric, or lipophilic in nature.

Using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical model that relates a subset of these descriptors to the observed activity. nih.govpharmahealthsciences.net

Validating the model to ensure its robustness and predictive power. nih.gov

Studies have shown that the biological activity of coumarins can be influenced by several factors. For example, a QSAR study on the antioxidant activity of coumarin derivatives found that descriptors related to molecular complexity, the capacity for hydrogen bond donation, and lipophilicity were important for describing the activity. nih.gov Another 2D-QSAR study on coumarin derivatives as anticancer agents suggested that inhibitory activity was strongly related to the dipole moment and the number of hydrogen bond donors. researchgate.net The lipophilic character is also a frequently identified important feature for the activity of coumarins against targets like monoamine oxidases (MAO). bas.bg

| Activity Modeled | Key Descriptors | Statistical Model | Model Quality Example |

| Antioxidant Activity | Complexity, H-bond donors, Lipophilicity | Multiple Linear Regression (MLR) | r² = 0.924 (training set), r²ext = 0.887 (test set) nih.gov |

| CDK Inhibitory Activity (Anticancer) | Dipole moment, Number of H-bond donors | 2D-QSAR | R² = 0.748 (training set), R² = 0.73 (test set) researchgate.net |

| MAO Inhibition | Lipophilicity, Electronic effects (Swain-Lupton constants) | Linear Correlation | Not specified |

Molecular Dynamics Simulations in Chromen-2-one Research

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing a dynamic view of the ligand-protein complex. While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose, investigate conformational changes in the protein and ligand upon binding, and provide a more detailed understanding of the binding thermodynamics.

MD simulations have been applied to various coumarin-protein complexes to validate docking results and explore their dynamic behavior. nih.govtandfonline.comnih.gov A typical MD simulation runs for a period of nanoseconds to microseconds, tracking the trajectory of all atoms in the system.

Key insights gained from MD simulations of coumarin-protein complexes include:

Complex Stability: The root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and that the ligand remains stably bound in the predicted pose. nih.govresearchgate.net Simulations lasting 100 ns have been used to confirm the stability of coumarin derivatives in the active sites of targets like MAO-B and AChE. tandfonline.com

Conformational Changes: Simulations can reveal how the binding of a coumarin derivative might induce conformational changes in the target protein, which can be critical for its function or inhibition. nih.govnih.gov

Interaction Analysis: By analyzing the simulation trajectory, researchers can determine the persistence of key interactions (like hydrogen bonds) identified in docking studies and identify new, transient interactions that may contribute to binding affinity. nih.govtandfonline.com The root-mean-square fluctuation (RMSF) can be analyzed to identify which residues of the protein are more flexible or rigid upon ligand binding. researchgate.net